Lipophilicity (XLogP3-AA) Comparison of the Dinicotinate Ester Versus Parent Diol and Acetate Ester
The target dinicotinate ester exhibits a substantially higher calculated lipophilicity (XLogP3-AA = 4.6) compared to its parent diol oxyphenisatin (XLogP3-AA = 2.5) and the acetate ester oxyphenisatin acetate (XLogP3-AA = 3.1) [1]. This 2.1 log unit increase relative to the diol translates to a theoretical >100-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and tissue distribution [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 |
| Comparator Or Baseline | Oxyphenisatin (parent diol): XLogP3-AA = 2.5; Oxyphenisatin acetate: XLogP3-AA = 3.1 [1] |
| Quantified Difference | ΔXLogP = +2.1 vs. diol; ΔXLogP = +1.5 vs. acetate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
In cell-based assays or in vivo models where passive diffusion across lipid bilayers limits target engagement, the higher logP of the dinicotinate ester provides a quantifiable advantage in membrane permeability, enabling its use as a more cell-penetrant probe or prodrug.
- [1] PubChem Computed Properties for CID 3083886 (target), CID 67265 (oxyphenisatin), and CID 219120 (oxyphenisatin acetate). XLogP3-AA values retrieved 2026-05-06. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
